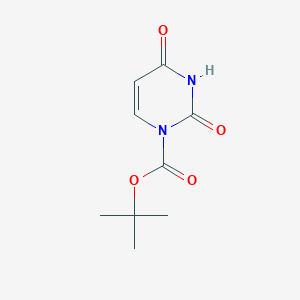

Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate

Description

Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate is a pyrimidine derivative featuring a tert-butyl carbamate group at the N1 position and two ketone groups at C2 and C2. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its carbamate group acts as a protective moiety for amines during multi-step reactions . Its crystalline structure, validated by tools like SHELXL (a program for small-molecule refinement), ensures precise conformational analysis, critical for understanding reactivity and intermolecular interactions .

Properties

IUPAC Name |

tert-butyl 2,4-dioxopyrimidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-4-6(12)10-7(11)13/h4-5H,1-3H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWSXLGWFYNTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate typically involves the reaction of tert-butyl acetoacetate with urea under acidic conditions. The reaction proceeds through a cyclization process, forming the tetrahydropyrimidine ring. The general reaction conditions include:

Reagents: Tert-butyl acetoacetate, urea.

Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Solvents: Common solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Time: The reaction typically takes several hours to complete.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyrimidine derivatives, while reduction can produce dihydropyrimidine compounds. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate serves as a versatile intermediate in the synthesis of various bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in medicinal chemistry for developing new pharmaceuticals.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain synthesized derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Research

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests its potential as a lead compound in cancer drug development.

Case Study 1: Synthesis of Antimicrobial Agents

A series of derivatives were synthesized from this compound and tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antimicrobial activity significantly compared to the parent compound.

| Compound Derivative | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Derivative A | Inhibitory Zone: 15 mm | Inhibitory Zone: 10 mm |

| Derivative B | Inhibitory Zone: 20 mm | Inhibitory Zone: 12 mm |

Case Study 2: Anticancer Mechanism Exploration

In a study involving human breast cancer cell lines (MCF-7), this compound was shown to inhibit cell proliferation and promote apoptosis. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment with the compound.

| Treatment Concentration (µM) | % Apoptosis |

|---|---|

| 10 | 15% |

| 25 | 35% |

| 50 | 60% |

Potential Applications in Drug Development

Given its promising biological activities, this compound is being considered for further development as a lead compound in drug discovery programs targeting infectious diseases and cancer treatments.

Mechanism of Action

The mechanism of action of tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The tert-butyl carbamate group distinguishes this compound from related pyrimidine derivatives. A notable analog is tert-butyl 5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate (CAS 402848-99-1), which introduces a bromine atom at the C5 position (Table 1). This substitution significantly alters electronic and steric properties:

- Electronic Effects : The bromine atom’s electron-withdrawing nature reduces electron density at C5, making it susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas the parent compound lacks this reactivity .

- Steric Impact : The tert-butyl group in both compounds imposes steric hindrance, influencing crystal packing and solubility. However, the brominated derivative exhibits lower solubility in polar solvents due to increased molecular weight and halogenated hydrophobicity .

Table 1: Comparison of Substituent Effects

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns, analyzed via graph-set theory (as described by Bernstein et al.), reveal that the parent compound’s ketone groups form stronger intermolecular hydrogen bonds compared to its brominated analog. This enhances crystallinity and thermal stability, critical for applications requiring precise solid-state reactivity . In contrast, the brominated derivative’s halogen interactions (C–Br⋯O) create distinct packing motifs, often leading to polymorphic variations .

Carbamate Protection and Deprotection

The tert-butyl carbamate group in both compounds is stable under basic conditions but cleaved under acidic conditions (e.g., HCl/dioxane). This contrasts with acetyl-protected analogs , which require harsher basic conditions for deprotection, limiting their utility in acid-sensitive syntheses .

Functionalization at C5

The unsubstituted parent compound allows for regioselective functionalization at C5 via electrophilic aromatic substitution (e.g., nitration), whereas the brominated derivative enables transition metal-catalyzed cross-couplings (e.g., Buchwald–Hartwig amination) .

Conformational Analysis and Puckering Effects

Cremer and Pople’s ring-puckering coordinates highlight that the pyrimidine ring in the parent compound adopts a slight boat conformation due to steric repulsion from the tert-butyl group. This contrasts with methyl- or ethyl-carbamate analogs , where smaller substituents permit planar ring geometries, enhancing π-stacking interactions in crystal lattices .

Biological Activity

Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate (CAS Number: 402848-96-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant and antimicrobial activities, as well as its implications in drug development.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂N₂O₄

- Molecular Weight : 212.20 g/mol

- Structural Characteristics : The compound features a tetrahydropyrimidine ring with dioxo substituents that are critical for its biological activity.

Antimicrobial Activity

A study focusing on related pyrimidine derivatives has shown promising antimicrobial effects against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of vital metabolic pathways. While direct evidence for this compound's antimicrobial effects is sparse, its structural analogs suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Structure-Activity Relationship (SAR)

A series of experiments were conducted to evaluate the SAR of pyrimidinedione derivatives. It was found that modifications at specific positions on the pyrimidine ring significantly influenced their biological activity. For instance, the introduction of electron-withdrawing groups enhanced the compounds' ability to inhibit bacterial growth. This provides a framework for predicting the activity of this compound based on its structural features .

Case Study 2: Inhibition Studies

In vitro studies assessing the inhibition of key enzymes involved in metabolic pathways revealed that similar compounds could effectively inhibit branched-chain amino acid transaminases (BCATs). This class of enzymes is crucial in various cancers. Although direct studies on this compound are needed for confirmation, its structural similarity to known BCAT inhibitors suggests potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of pyrimidine derivatives. For example, analogous protocols use coupling reactions in tetrahydrofuran (THF) with reagents like N,N,N’,N’-tetramethylazodicarboxamide (TMAD) under reflux conditions (70°C) to introduce substituents. Post-synthesis purification often employs reverse-phase C18 column chromatography with acetonitrile/water gradients to isolate high-purity products .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm hydrogen environments (e.g., tert-butyl protons at ~1.3 ppm and carbonyl signals near 170 ppm).

- HPLC : Assess purity (>95% is standard for research-grade material).

- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning (see torsion angles in related pyrimidine derivatives for comparison) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Respiratory/eye protection : Mandatory due to potential dust/aerosol formation.

- Gloves : Nitrile or neoprene to prevent dermal exposure.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Emergency measures : Eye wash stations and washing facilities must be accessible .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Solvent selection : THF or DMF often enhance solubility of intermediates.

- Temperature control : Maintain 70°C for efficient coupling reactions while avoiding decomposition.

- Catalyst screening : Test phosphine-based catalysts (e.g., triphenylphosphine) to accelerate Boc-group activation.

- Yield tracking : Use LC-MS to monitor reaction progress and adjust stoichiometry dynamically .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- Cross-validation : Compare with computational models (DFT calculations) to predict chemical shifts.

- Isotopic labeling : Use deuterated analogs to distinguish exchangeable protons.

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .

Q. What strategies are effective for evaluating the compound’s reactivity in novel ring-forming reactions?

- Methodological Answer :

- Substituent mapping : Introduce electron-withdrawing/donating groups (e.g., bromo substituents) to modulate reactivity.

- Kinetic studies : Use stopped-flow techniques to measure intermediate formation rates.

- Mechanistic probes : Trapping experiments (e.g., with TEMPO) to detect radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.